molecular formula C23H26N6O2 B10989097 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B10989097
M. Wt: 418.5 g/mol
InChI Key: VLBNHRSMKBDHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel derivative designed for its anti-tubercular activity against Mycobacterium tuberculosis (MTB). Tuberculosis (TB) remains a significant global health challenge, and there’s an ongoing need for effective anti-TB drugs .

Chemical Reactions Analysis

    Reactions: The compound likely undergoes various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions is limited.

    Common Reagents: While specific reagents are not documented, typical organic synthetic reagents would be employed.

    Major Products: The major products formed during these reactions remain unspecified.

Scientific Research Applications

This compound’s applications extend across several fields:

    Chemistry: It serves as a potential lead compound for drug development.

    Biology: Researchers explore its interactions with biological systems.

    Medicine: Investigations focus on its anti-TB activity and potential therapeutic benefits.

    Industry: Pharmaceutical companies may consider its use in developing new anti-TB drugs.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely targets specific molecular pathways within MTB, impacting its growth and survival.

Comparison with Similar Compounds

While specific similar compounds are not listed here, further research could explore analogs and related structures to highlight its uniqueness.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C23H26N6O2/c30-22(25-16-20-8-4-5-11-24-20)18-29-23(31)10-9-21(26-29)28-14-12-27(13-15-28)17-19-6-2-1-3-7-19/h1-11H,12-18H2,(H,25,30)

InChI Key

VLBNHRSMKBDHJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.